

Application Notes and Protocols for Preclinical Administration of (-)-Enitociclib

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Compound of Interest

Compound Name: (-)-Enitociclib

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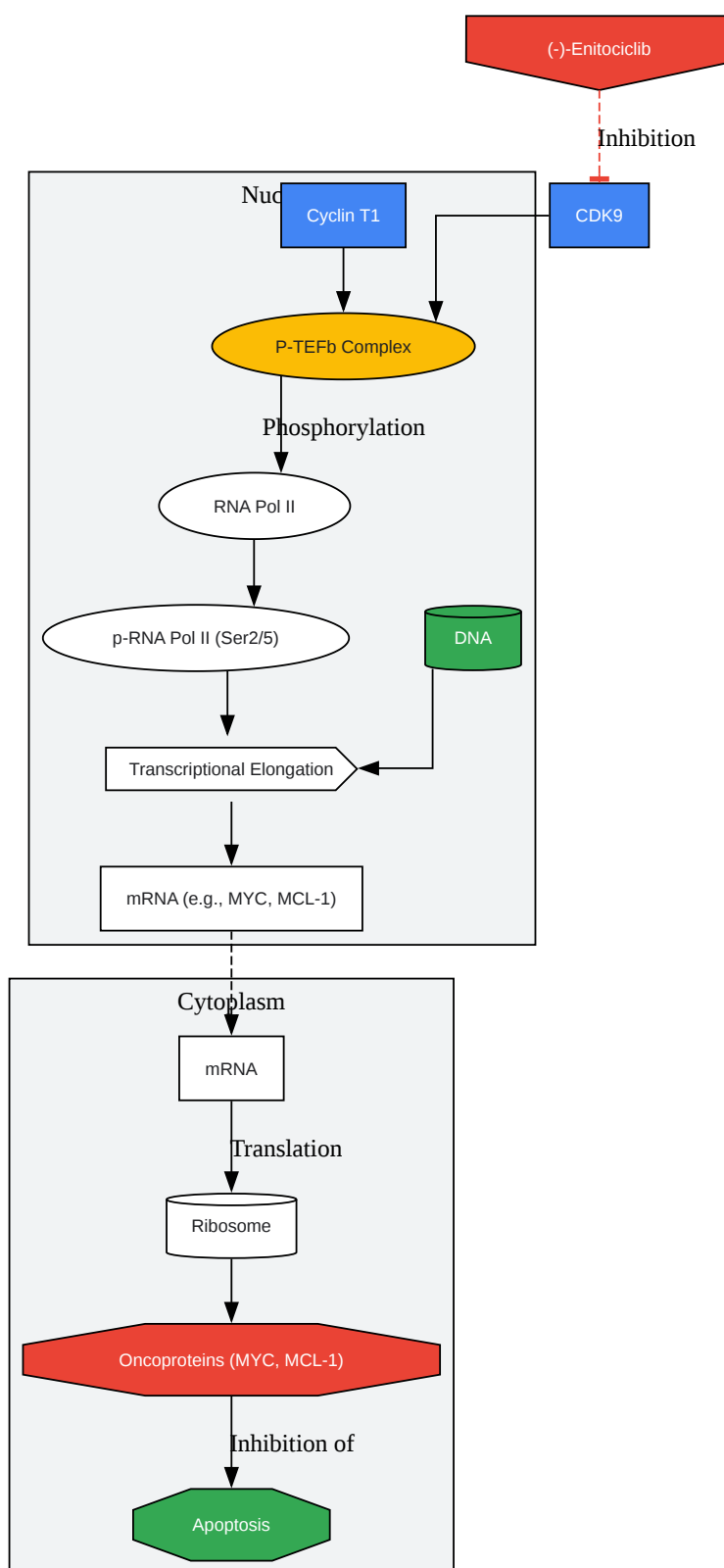
Introduction

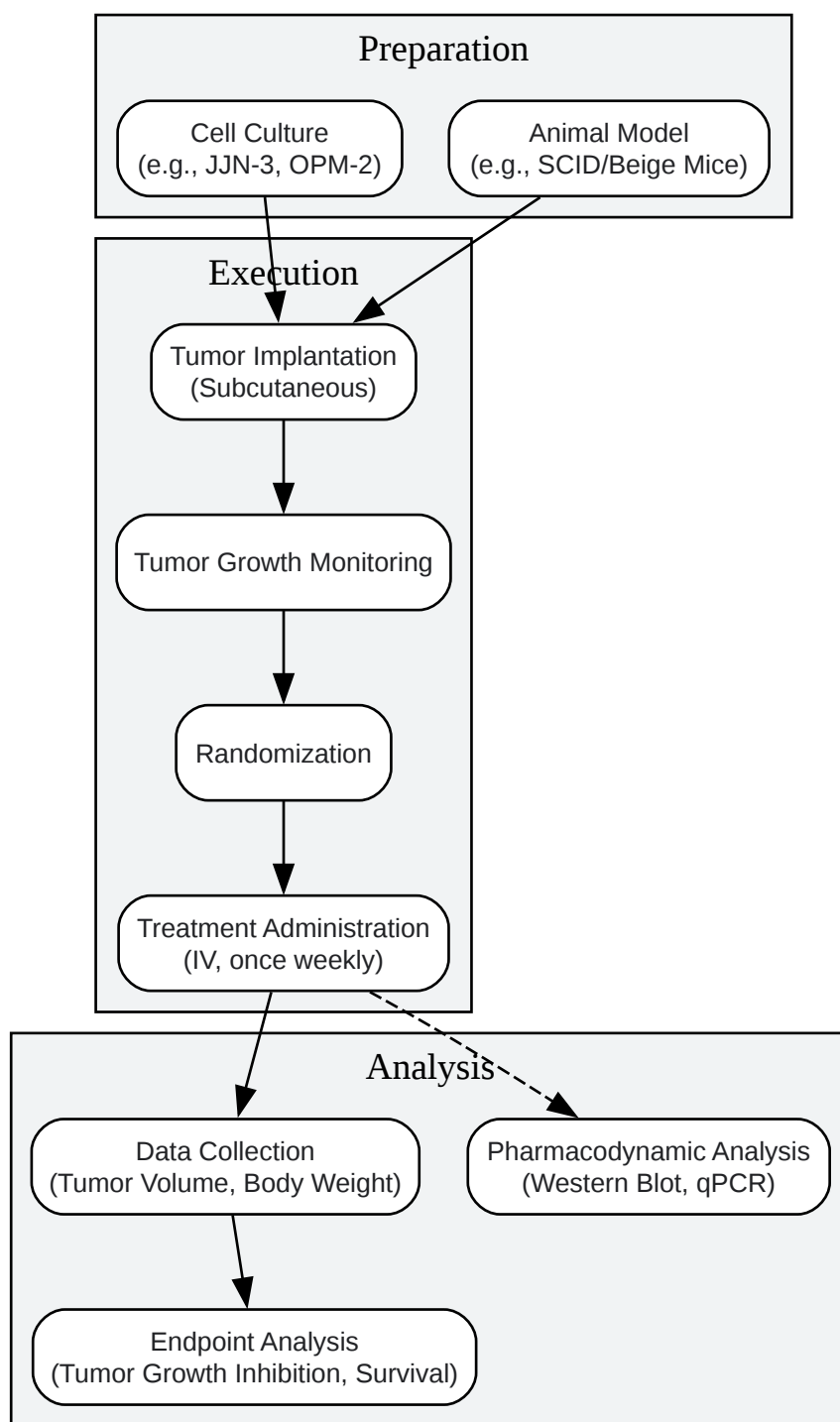
(-)-Enitociclib (formerly BAY 1251152 or VIP152) is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[2] By inhibiting CDK9, **(-)-enitociclib** effectively downregulates the expression of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL-1, making it a promising therapeutic agent for various hematological malignancies and solid tumors.[3][4]

These application notes provide a comprehensive overview of the administration routes and protocols for **(-)-enitociclib** in preclinical research, with a focus on in vivo studies using mouse xenograft models. The information is compiled from published preclinical data to assist researchers in designing and executing their own studies.

Mechanism of Action

(-)-Enitociclib exerts its anti-tumor activity by selectively inhibiting CDK9.[1] This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2 (Ser2) and serine 5 (Ser5) of its C-terminal domain, which is essential for transcriptional elongation.[5][4] The subsequent suppression of transcriptional activity leads to the downregulation of key oncogenes and survival proteins, ultimately inducing apoptosis in cancer cells.[5][6]





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